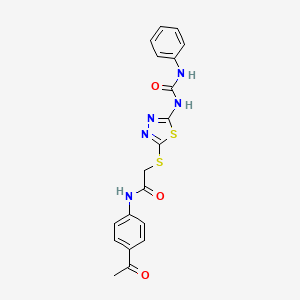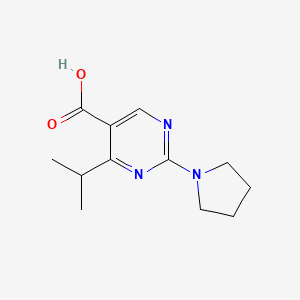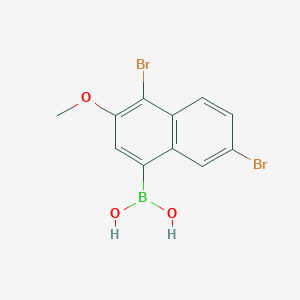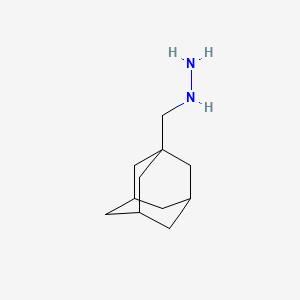
N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluoro-3-nitrophenyl)-N2-(3-morpholinopropyl)oxalamide, also known as FNPO, is a chemical compound that has been widely used in scientific research for its various properties. FNPO is a potent inhibitor of the proteasome, a complex protein degradation machinery that plays a crucial role in many cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This method showcases the operationally simple and high-yielding capabilities of synthesizing anthranilic acid derivatives and oxalamides, providing a new formula for these compounds (Mamedov et al., 2016).
Fluorophores for Living Cells Imaging
Two novel long-wavelength ICT fluorophores, compound N1-1 and N1-2, derived from 1-oxo-1H-phenalene-2,3-dicarbonitrile (OPDCN), demonstrate bright fluorescence, reasonable two-photon activity, and sufficient water solubility for cell imaging. These compounds, especially N1-1 with its pH-sensitive fluorescence, are suitable for imaging lysosomes in living cells (Yu et al., 2018).
Fluorescent Probe for Hypoxic Cells
A novel off-on fluorescent probe, 2-(4-(dimethylamino)phenyl)-3-((1-methyl-4-nitro-1H-imidazol-5-yl)methoxy)-6,8-bis(morpholinomethyl)-4H-chromen-4-one, has been developed for selective detection of hypoxia. This probe, with its high selectivity, "Turn-On" fluorescence response, and no cytotoxicity, is successfully applied for imaging the hypoxic status of tumor cells, demonstrating its potential application in biomedical research fields (Feng et al., 2016).
Pyrimidine Linked with Morpholinophenyl Derivatives
A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives have been prepared and evaluated for their larvicidal activity. This study provides insights into the structure-activity relationship of these compounds, contributing to the development of novel larvicidal agents (Gorle et al., 2016).
Lysosome-Targeting Fluorescent Probes
A small series of fluorescent lysosome-targeting probes based on the BODIPY fluorophore, containing morpholine and nitro groups, have been developed. These probes emit light from green to NIR wavelengths and provide specificity for imaging the lysosomes of hypoxic cells, highlighting the importance of the electron-withdrawing nitrophenyl group in controlling fluorescence properties (Kong et al., 2019).
Eigenschaften
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(3-morpholin-4-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O5/c16-12-3-2-11(10-13(12)20(23)24)18-15(22)14(21)17-4-1-5-19-6-8-25-9-7-19/h2-3,10H,1,4-9H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGMZVUBGWRHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2614049.png)


![1-Ethyl-3-[[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-3-methylazetidin-2-one](/img/structure/B2614056.png)


![2-(4-chlorophenyl)-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2614059.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2614063.png)


![[(3S,4R)-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
![N-([2,2'-bifuran]-5-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2614071.png)